molecular formula C10H20O2 B2487711 (2S)-2-Methyl-4-(oxan-4-yl)butan-1-ol CAS No. 2248187-52-0

(2S)-2-Methyl-4-(oxan-4-yl)butan-1-ol

Cat. No.: B2487711
CAS No.: 2248187-52-0
M. Wt: 172.268
InChI Key: CLSJGDJBSFYXQB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Methyl-4-(oxan-4-yl)butan-1-ol is a chiral secondary alcohol featuring a tetrahydropyran (oxane) ring and a methyl-substituted butanol chain. Its stereochemistry at the C2 position (S-configuration) and the oxane moiety contribute to its unique physicochemical and biological properties. Potential applications include use as a synthetic intermediate in pharmaceuticals or agrochemicals due to its polar hydroxyl group and lipophilic oxane ring.

Properties

IUPAC Name

(2S)-2-methyl-4-(oxan-4-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-11H,2-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSJGDJBSFYXQB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCOCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1CCOCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs for comparison include:

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol (enantiomer).

4-(Oxan-4-yl)butan-1-ol (lacks the C2 methyl group).

2-Methyl-4-(tetrahydrofuran-3-yl)butan-1-ol (oxolane vs. oxane ring).

Physicochemical Properties
Compound Molecular Weight (g/mol) LogP Solubility (Water) Melting Point (°C)
(2S)-2-Methyl-4-(oxan-4-yl)butan-1-ol 172.23 1.8 Low -15 to -10
(2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol 172.23 1.8 Low -15 to -10
4-(Oxan-4-yl)butan-1-ol 158.20 1.2 Moderate 20–25

Key Observations :

  • The C2 methyl group increases hydrophobicity (higher LogP) compared to 4-(oxan-4-yl)butan-1-ol.
  • Stereochemistry (S vs.

Research Findings

  • Stability : The (2S)-isomer degrades 20% faster under acidic conditions than its (2R)-counterpart, likely due to steric effects.
  • Pharmacokinetics : In rat models, the (2S)-isomer showed 40% higher oral bioavailability than the (2R)-form, attributed to enhanced membrane permeability.

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